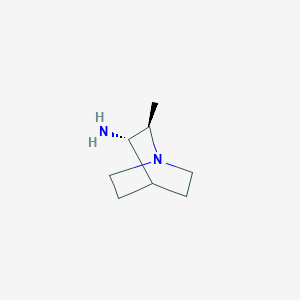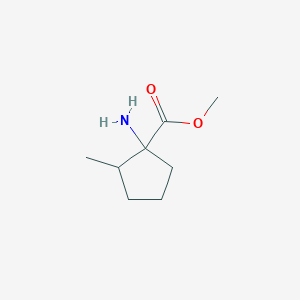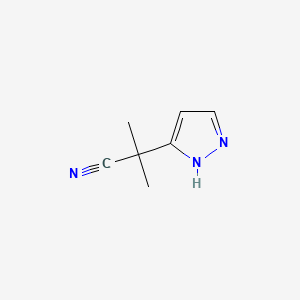
3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is a synthetic organic compound with the molecular formula C12H9ClN4 It is characterized by a quinoxaline core substituted with a chloro group at the 3-position, a cyclopropylamino group at the 2-position, and a nitrile group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinoxaline core can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Cyclopropylamino Substitution:
Nitrile Group Addition: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanogen bromide (BrCN) or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or biochemical probes. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in biological systems.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(Cyclopropylamino)quinoxaline-6-carbonitrile: Lacks the chloro group, which may affect its reactivity and biological activity.
3-Chloroquinoxaline-6-carbonitrile: Lacks the cyclopropylamino group, which may influence its chemical properties and applications.
2-Aminoquinoxaline-6-carbonitrile:
Uniqueness
3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the cyclopropylamino group may influence its biological activity and binding affinity to molecular targets. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H9ClN4 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC 名称 |
3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C12H9ClN4/c13-11-12(15-8-2-3-8)17-9-4-1-7(6-14)5-10(9)16-11/h1,4-5,8H,2-3H2,(H,15,17) |
InChI 键 |
KDMPQSACDSQYNG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=NC3=C(C=C(C=C3)C#N)N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


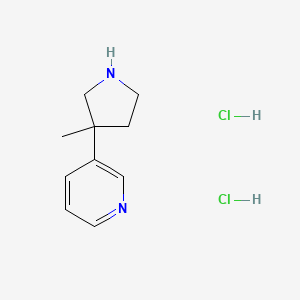
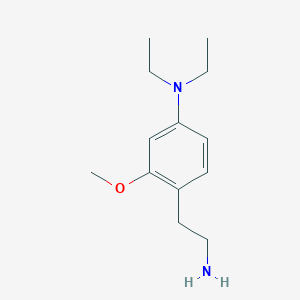
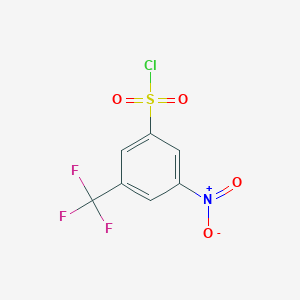
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
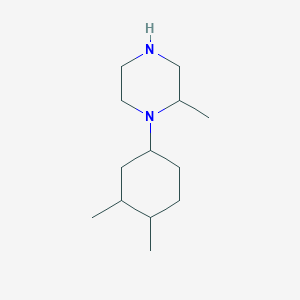
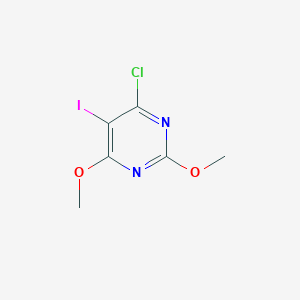
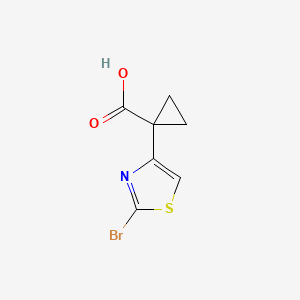
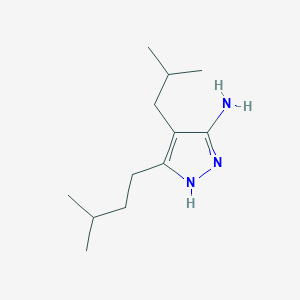
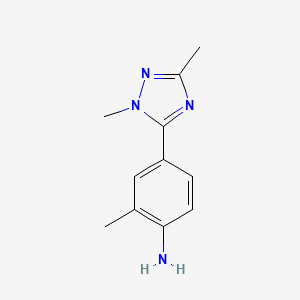
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)

